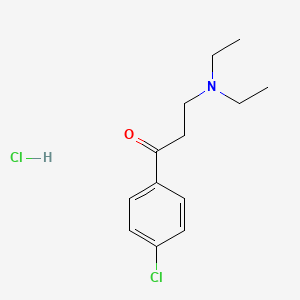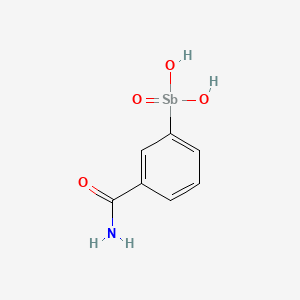
3-(Dihydroxy(oxido)stibino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dihydroxy(oxido)stibino)benzamide is an organoantimony compound with the molecular formula C7H8NO4Sb This compound is characterized by the presence of a benzamide moiety attached to a dihydroxy(oxido)stibino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihydroxy(oxido)stibino)benzamide typically involves the reaction of antimony trioxide with 3-aminobenzoic acid in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Sb2O3+C7H7NO2+Oxidizing Agent→C7H8NO4Sb
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, leading to the formation of higher oxidation state antimony compounds.
Reduction: The compound can be reduced to form lower oxidation state antimony derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Higher oxidation state antimony compounds.
Reduction Products: Lower oxidation state antimony derivatives.
Substitution Products: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-(Dihydroxy(oxido)stibino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Dihydroxy(oxido)stibino)benzamide involves its interaction with biological molecules, leading to the inhibition of specific enzymes and pathways. The compound’s antimony moiety plays a crucial role in its biological activity, often interacting with thiol groups in proteins and enzymes, thereby disrupting their function.
Vergleich Mit ähnlichen Verbindungen
- 3-(Dihydroxy(oxido)stibino)benzoic acid
- 3-(Dihydroxy(oxido)stibino)phenol
- 3-(Dihydroxy(oxido)stibino)aniline
Comparison: 3-(Dihydroxy(oxido)stibino)benzamide is unique due to its benzamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
5430-28-4 |
|---|---|
Molekularformel |
C7H8NO4Sb |
Molekulargewicht |
291.90 g/mol |
IUPAC-Name |
(3-carbamoylphenyl)stibonic acid |
InChI |
InChI=1S/C7H6NO.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H2,8,9);2*1H2;;/q;;;;+2/p-2 |
InChI-Schlüssel |
QKMYRCIMBGFCGV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)
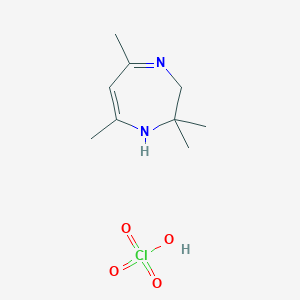


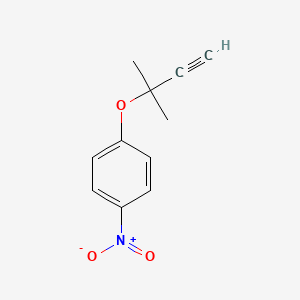


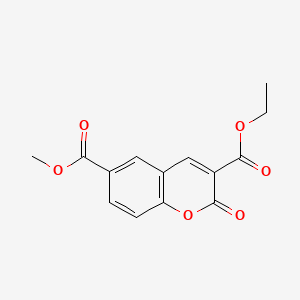
![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
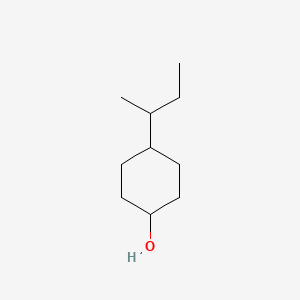
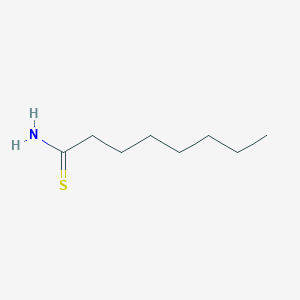
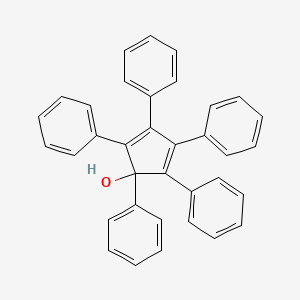
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
